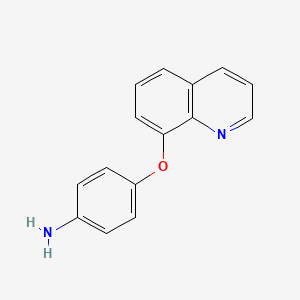

4-(Quinolin-8-yloxy)aniline

Description

Contextualization within Heterocyclic Chemistry Research

Heterocyclic compounds, which contain atoms of at least two different elements in their cyclic structures, are a cornerstone of organic chemistry and are particularly prominent in medicinal chemistry and materials science. rsc.orgnih.gov Within this vast field, nitrogen-containing heterocycles like quinoline (B57606) are of paramount importance. nih.gov Quinoline, a fused bicyclic system of a benzene (B151609) and a pyridine (B92270) ring, is a structural motif found in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govnih.gov

4-(Quinolin-8-yloxy)aniline fits squarely within this research domain as a functionalized quinoline derivative. Its synthesis and characterization are subjects of interest for chemists exploring the creation of novel molecular architectures. The presence of both a quinoline and an aniline (B41778) group, connected by a flexible ether linkage, provides multiple sites for further chemical modification, making it a versatile platform for generating diverse molecular libraries.

Significance as a Privileged Scaffold or Building Block in Chemical Synthesis Research

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a promising starting point for the development of new therapeutic agents. nih.gov The quinoline ring system is widely regarded as such a scaffold, forming the core of many approved drugs. nih.govorientjchem.org Consequently, this compound, as a readily available quinoline-containing molecule, is recognized as a valuable building block in the synthesis of more complex structures with potential biological or material applications.

A notable application of this compound is in the field of materials science, specifically in the synthesis of advanced polymers. For instance, it has been utilized as a monomer in the creation of novel polyimides. These polymers, containing the quinolin-8-yloxy pendant group, have been investigated for their potential as blue light-emissive and hole-transport materials, which are crucial components in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Strategic Importance of its Structural Features in Enabling Advanced Chemical Research

The utility of this compound in advanced chemical research stems from the synergistic interplay of its three key structural components: the quinoline ring, the ether linkage, and the aniline moiety.

The Quinoline Moiety: The quinoline part of the molecule is a key contributor to its electronic and bioactive properties. As a nitrogen-containing heterocycle, it can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, allowing for a wide range of functionalization. researchgate.net The quinoline scaffold is also known to intercalate with DNA and inhibit key enzymes, which is a basis for its use in medicinal chemistry. nih.gov

The Ether Linkage: The ether bond connecting the quinoline and aniline rings provides a degree of flexibility to the molecule. This flexibility can be advantageous in the design of molecules intended to bind to specific biological targets, as it allows the two aromatic systems to adopt optimal orientations for interaction. In the context of polymer chemistry, the ether linkage can enhance the processability and solubility of the resulting polymers.

Detailed Research Findings

The academic interest in this compound and its derivatives is reflected in studies exploring their synthesis and properties. The tables below summarize some of the key data available for the parent compound and its application in polymer synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C15H12N2O | researchgate.net |

| Molecular Weight | 236.27 g/mol | researchgate.net |

| Melting Point | 200-200.5 °C | |

| XLogP3 | 2.7 | researchgate.net |

| Hydrogen Bond Donor Count | 1 | researchgate.net |

| Hydrogen Bond Acceptor Count | 3 | researchgate.net |

Table 2: Electrochemical Properties of a Polyimide Derived from a this compound-based Diamine

| Property | Value |

| Onset Oxidation Potential (Eonset) | 0.85 V |

| Highest Occupied Molecular Orbital (HOMO) Energy Level | -5.25 eV |

The data in Table 2 is derived from a study on polyimides synthesized using a diamine that incorporates the this compound structure. These findings highlight the potential of this building block in creating materials with specific electronic properties suitable for applications in electronics.

Structure

3D Structure

Properties

IUPAC Name |

4-quinolin-8-yloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c16-12-6-8-13(9-7-12)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAAYSIWKJVTQTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)OC3=CC=C(C=C3)N)N=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Functionalization Strategies of 4 Quinolin 8 Yloxy Aniline

Electrophilic Aromatic Substitution Reactions on Quinoline (B57606) and Aniline (B41778) Moieties

The presence of two aromatic systems, aniline and quinoline, offers multiple possibilities for electrophilic aromatic substitution. The outcome of such reactions is dictated by the directing effects of the substituents on each ring.

The aniline ring is strongly activated towards electrophilic attack by the powerful electron-donating effects of both the amino (-NH₂) group and the ether oxygen (-O-). These groups direct incoming electrophiles primarily to the ortho and para positions. byjus.com In 4-(Quinolin-8-yloxy)aniline, the position para to the amino group is occupied by the ether linkage. Therefore, electrophilic substitution is anticipated to occur at the positions ortho to the amino group (C3 and C5 of the aniline ring). Due to the high reactivity of the aniline ring, reactions like halogenation can often proceed rapidly, sometimes even without a catalyst, and may lead to multiple substitutions. byjus.com For instance, direct bromination of aniline with bromine water readily yields the 2,4,6-tribromoaniline. byjus.com

The quinoline ring, in contrast, is generally deactivated towards electrophilic attack compared to benzene (B151609), particularly the pyridine-like ring. However, the benzene ring portion of quinoline can undergo substitution, typically at the C5 and C8 positions. orientjchem.org In the case of this compound, the ether oxygen at C8 is an activating group, directing electrophiles to the ortho (C7) and para (C5) positions. Under acidic conditions typical for many electrophilic substitutions (e.g., nitration), the quinoline nitrogen becomes protonated, further deactivating the heterocyclic ring and favoring substitution on the carbocyclic ring. stackexchange.com

Experimental evidence from related compounds supports this reactivity pattern. For example, the bromination of 4-(quinolin-8-yloxy)phthalonitrile with N-Bromosuccinimide (NBS) in acetonitrile (B52724) results in the substitution at the C5 position of the quinoline ring, yielding 4-((5-bromoquinolin-8-yl)oxy)phthalonitrile. acgpubs.orgresearchgate.net Similarly, nitration of quinoline itself with nitric and sulfuric acid typically produces a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. stackexchange.com For this compound, a complex interplay of these directing effects would determine the final product distribution, with the highly activated aniline ring likely being the more reactive site unless its reactivity is tempered, for example, by protecting the amino group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent/Reaction | Predicted Major Product(s) | Rationale |

|---|---|---|

| Br₂/Solvent | 3-Bromo-4-(quinolin-8-yloxy)aniline and/or 3,5-Dibromo-4-(quinolin-8-yloxy)aniline | Strong activation by -NH₂ and -O- groups on the aniline ring. byjus.com |

| HNO₃/H₂SO₄ | Mixture of nitro-substituted products | Protonation of -NH₂ forms anilinium ion (meta-directing). byjus.com Quinolinium ion formation favors substitution at C5. stackexchange.com |

| Fuming H₂SO₄ | Sulfonic acid derivatives | Aniline forms anilinium hydrogen sulfate, leading to the sulfonic acid derivative. byjus.com |

Nucleophilic Reactions at the Aniline Nitrogen and Related Transformations

The primary amino group on the aniline moiety is a key site for nucleophilic reactions, allowing for a wide range of functionalizations. The nitrogen lone pair readily attacks electrophilic centers, most commonly forming amide, sulfonamide, and imine derivatives.

Acylation is a frequently employed transformation. This compound can be readily acylated by reacting with acyl chlorides or carboxylic anhydrides under basic conditions to form the corresponding amides. This reaction is fundamental to its use in polymer chemistry. For instance, a novel diamine monomer containing the this compound pendant group was synthesized through an amidation reaction with 3,5-dinitrobenzoyl chloride, which was subsequently used to prepare novel polyamides. researchgate.netresearchgate.net The general procedure for amide formation involves dissolving the quinoline-2-carboxylic acid, adding a base like triethylamine, followed by an activating agent such as ethyl chloroformate, and finally adding the amine. scispace.com

These amide linkages are crucial for creating advanced materials. Polyamides derived from diamines containing the (quinolin-8-yloxy)aniline pendant group have been shown to be soluble in various organic solvents and possess high thermal stability, with glass transition temperatures ranging from 235–303 °C. researchgate.net

Other important transformations involving the aniline nitrogen include:

Table 2: Key Nucleophilic Reactions of the Aniline Moiety

| Reaction Type | Reagent(s) | Product Type | Significance |

|---|---|---|---|

| Acylation | Acyl chloride, Carboxylic anhydride | Amide | Polymer synthesis, Bioactive molecules researchgate.netresearchgate.netscispace.com |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | Medicinal chemistry applications jst.go.jp |

| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt | Versatile intermediate for further functionalization |

Chemical Modifications of the Ether Linkage and its Stability in Diverse Reaction Environments

Cleavage of the ether bond is typically challenging and requires harsh conditions. Strong protic acids like hydroiodic acid (HI) or hydrobromic acid (HBr) are commonly used for ether cleavage. libretexts.org However, diaryl ethers, such as the one in this molecule, are particularly resistant to acidic cleavage because the carbon atoms of the bond are sp²-hybridized, making nucleophilic attack difficult. libretexts.org

While direct cleavage is difficult, modern catalytic methods have been developed for the scission of otherwise inert C(aryl)–O bonds. For example, nickel-catalyzed reductive cleavage using silane (B1218182) reductants can break the C-O bond, often requiring a directing group ortho to the ether linkage to achieve site-selectivity. rsc.org In the absence of such specific catalytic systems, the ether bond in this compound can be expected to remain intact during most synthetic transformations, including the electrophilic substitutions and nucleophilic reactions discussed in the previous sections.

Research on poly(aryl ethers) demonstrates that the ether linkage provides flexibility and improves the solubility of polymers without significantly compromising their thermal stability, a desirable trait for high-performance materials. google.com The stability of the ether bond in 4-(quinolin-4-yloxy)acetamides has also been noted as important for their biological activity, as hydrolysis can lead to less potent compounds. nih.gov

Derivatization Strategies for Targeted Research Applications

The versatile reactivity of this compound makes it an attractive starting point for creating diverse derivatives for specific applications, particularly in medicinal chemistry and materials science.

In materials science, its primary use is as a monomer for the synthesis of high-performance polymers. As detailed previously, its ability to be di-functionalized, for example by forming a diamine derivative via acylation of the aniline nitrogen, allows it to be incorporated into polyamide chains. researchgate.netresearchgate.net The resulting polymers often exhibit excellent thermal stability, good solubility, and potentially useful photoluminescent properties, making them candidates for advanced electronic and optical applications. researchgate.net

In medicinal chemistry, the quinoline scaffold is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. rsc.orgresearchgate.net Derivatization of this compound allows for the systematic modification of its structure to optimize its interaction with biological targets. Key strategies include:

These derivatization strategies leverage the fundamental reactivity of the molecule to produce novel compounds with tailored properties for targeted research goals.

Applications in Advanced Chemical Systems and Materials Science Research

Coordination Chemistry and Metal Complexation Research

The quinoline (B57606) moiety, particularly the 8-oxyquinoline substructure, is a well-established chelating agent in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. nih.govresearchgate.net The nitrogen atom of the quinoline ring and the oxygen atom of the ether linkage can act as a bidentate ligand, binding to a metal center to form a five-membered chelate ring.

The structure of 4-(Quinolin-8-yloxy)aniline allows for several potential binding modes in the formation of metal complexes and coordination polymers. The primary binding site is the bidentate N,O-chelate from the quinolinoxy group. nih.gov This mode of coordination is common for 8-hydroxyquinoline (B1678124) derivatives and is known to form stable complexes. researchgate.net

Furthermore, the aniline (B41778) group presents additional possibilities for coordination or further functionalization. The amino group could potentially coordinate to a second metal center, leading to the formation of bridging ligands and, consequently, coordination polymers. Research on related bis(oxine) ligands has demonstrated the formation of coordination polymers with various metal ions such as Zn(II), Cu(II), Ni(II), Co(II), and Mn(II). In these polymers, the two oxine units are connected by a bridging group, a role that the aniline moiety in this compound could potentially fulfill. The flexibility of the molecule could lead to diverse structural topologies, including discrete complexes, dimers, and one-dimensional coordination polymers. libretexts.org

The aniline group can also be chemically modified to introduce other coordinating groups, thereby creating more complex, multimodal ligands. This adaptability allows for the design of ligands with specific properties for targeted applications.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. wikipedia.orgsigmaaldrich.com The design of MOFs with specific properties is highly dependent on the choice of the organic linker. While there is no specific research detailing the use of this compound as a linker in MOF synthesis, its structure suggests it could be a viable candidate.

To be used as a linker in a MOF, the this compound molecule would likely need to be functionalized to include additional coordinating groups, such as carboxylic acids. For example, derivatization of the aniline's amino group could introduce carboxylate functionalities, transforming the molecule into a multitopic linker capable of connecting multiple metal centers to form a 3D framework. The development of new, functionalized linkers is a major area of MOF research, aiming to create materials for specific applications like catalysis or gas adsorption. uio.no The synthesis of such MOFs would typically be achieved through solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a solvent. cas.org

The resulting MOF structure would be highly dependent on the coordination geometry of the metal ion and the connectivity of the linker. For instance, the use of zirconium-based clusters, which are known for their high stability, could lead to robust MOFs. nih.gov The porosity and functionality of the MOF could be tuned by modifying the aniline part of the linker.

Metal complexes derived from quinoline ligands have shown significant promise in various catalytic applications. mdpi.com Palladium complexes, in particular, have been widely studied for their catalytic activity in a range of organic transformations. For instance, palladium(II) complexes of 8-hydroxyquinoline have been synthesized and investigated for their catalytic potential. rsc.org

Complexes of this compound with transition metals like palladium or nickel could potentially catalyze reactions such as cross-coupling reactions, aminocarbonylations, and the synthesis of heterocyclic compounds. escholarship.orgresearchgate.net The aniline group could also play a role in the catalytic process, either by influencing the electronic properties of the metal center or by providing a site for substrate interaction. The synthesis of substituted quinolines from anilines using metal catalysts is a well-established field, and complexes of this compound could offer new possibilities in this area. nih.govnih.gov

The development of photothermal materials for catalytic applications is also an emerging area of research. mdpi.com The quinoline chromophore in this compound suggests that its metal complexes could have interesting photophysical properties, which might be harnessed in photocatalysis.

The photophysical properties of coordination compounds, particularly those involving lanthanide ions, are of great interest for applications in lighting, displays, and sensors. wikipedia.org Lanthanide complexes often exhibit sharp, characteristic emission bands, and the intensity of this luminescence can be enhanced by the "antenna effect," where a coordinated organic ligand absorbs light and transfers the energy to the metal center. nih.govbeilstein-journals.org

Quinoline derivatives are effective antennas for sensitizing lanthanide emission. uni.lu Therefore, coordination compounds of this compound with lanthanide ions such as Eu(III) and Tb(III) are expected to be luminescent. The absorption of light by the quinoline-aniline chromophore would lead to the population of its excited states, followed by energy transfer to the lanthanide ion, resulting in the characteristic emission of the metal. The specific photophysical properties, such as the wavelengths of absorption and emission, quantum yields, and luminescence lifetimes, would depend on the specific lanthanide ion and the coordination environment. nih.govnih.govmdpi.comnih.gov

The study of such complexes would involve the synthesis of the coordination compounds and their characterization using techniques like UV-Vis absorption and photoluminescence spectroscopy. The data obtained would provide insights into the energy transfer processes and the potential of these materials for various optical applications.

Supramolecular Chemistry and Non-Covalent Interactions Research

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.orguclouvain.bersc.org These interactions, which include hydrogen bonding, π-π stacking, and van der Waals forces, are crucial in determining the structure and function of molecular assemblies.

The this compound molecule contains several sites capable of participating in hydrogen bonding. The amino group (-NH₂) of the aniline moiety can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring and the oxygen atom of the ether linkage can act as hydrogen bond acceptors. escholarship.orgresearchgate.net This combination of donor and acceptor sites makes the molecule a prime candidate for forming extensive hydrogen-bonding networks. nih.govnih.gov

In the solid state, these hydrogen bonds could direct the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures. The specific hydrogen bonding patterns would depend on the steric and electronic properties of the molecule and the crystallization conditions. The study of aniline-phenol recognition has shown that robust hydrogen-bonded synthons can be formed, leading to predictable supramolecular architectures. wikipedia.org Similarly, the interplay of N-H···N and N-H···O hydrogen bonds in this compound could lead to the formation of specific self-assembly motifs.

The investigation of these supramolecular structures would typically involve single-crystal X-ray diffraction to determine the precise arrangement of the molecules in the solid state and to analyze the hydrogen bonding interactions. Such studies are fundamental to the field of crystal engineering, which aims to design and synthesize new solid-state materials with desired properties.

Host-Guest Chemistry and Molecular Recognition Phenomena

The quinolin-8-yloxy group within this compound is a key player in the field of host-guest chemistry and molecular recognition. This is largely due to the nitrogen atom in the quinoline ring and the oxygen atom of the ether linkage, which can act as hydrogen bond acceptors, and the aromatic system which can participate in π-π stacking interactions. These non-covalent interactions are the foundation of molecular recognition, where a host molecule selectively binds to a specific guest molecule.

While direct research on this compound as a host molecule is still emerging, studies on closely related compounds highlight the potential of the quinolin-8-yloxy scaffold. For instance, research on optically pure 2-(quinolin-8-yloxy)cyclohexan-1-ol has demonstrated its efficacy as a chiral solvating agent for the molecular recognition of the enantiomers of various acids. rsc.org The discrimination between different isomers was successfully detected using NMR and fluorescence spectroscopy, underscoring the capability of the quinolin-8-yloxy unit to form distinct supramolecular complexes with guest molecules. This strongly suggests that this compound could similarly be employed in designing novel host systems for sensing and separation applications. The aniline end of the molecule further provides a site for potential modification to tune the binding affinity and selectivity of the host system.

Construction of Self-Assembled Architectures for Research Purposes

The ability of molecules to spontaneously organize into well-defined structures, a process known as self-assembly, is a cornerstone of nanotechnology and materials science. The molecular structure of this compound makes it a promising candidate for the construction of such self-assembled architectures. The presence of both hydrogen bond donating (-NH2) and accepting (quinoline nitrogen, ether oxygen) groups, coupled with the extensive aromatic surfaces of the quinoline and benzene (B151609) rings, provides the necessary intermolecular forces for self-organization.

The principles of aniline-phenol recognition, which lead to the formation of supramolecular synthons like hydrogen-bonded chains and cyclic tetramers, offer a blueprint for how this compound might behave. nih.gov The aniline group can form robust N-H···O or N-H···N hydrogen bonds, while the quinoline and phenyl rings can engage in π-π stacking interactions. These interactions can direct the assembly of the molecules into one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The specific geometry and electronic properties of these self-assembled structures would be dictated by the interplay of these non-covalent forces, potentially leading to materials with interesting optical or electronic properties for research in areas like crystal engineering and functional materials.

Polymer Chemistry and Materials Science Research

The bifunctional nature of this compound, possessing a reactive amine group and a functional quinoline moiety, makes it a valuable monomer in polymer chemistry for the development of advanced materials.

Monomer Applications in Advanced Polymeric Materials Synthesis

The primary amine group of this compound allows it to be readily incorporated into various polymer backbones through conventional polymerization techniques. A notable example is its use in the synthesis of novel polyimides. Polyimides are a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance.

In a specific study, a derivative of this compound was used to synthesize a triphenylamine-based diamine monomer. researchgate.net This diamine was then polymerized with different commercially available dianhydrides to produce a series of new polyimides. The incorporation of the bulky, propeller-shaped triphenylamine (B166846) unit containing the 4-(quinolin-8-yloxy) moiety resulted in polymers with good solubility in a range of organic solvents, a desirable property for solution-based processing and fabrication of thin films.

Table 1: Properties of Polyimides Derived from a this compound-based Monomer

| Polyimide | Inherent Viscosity (dL/g) | Decomposition Temperature (°C) (5% weight loss) | Glass Transition Temperature (°C) |

| PI-a | 0.68 | 520 | 285 |

| PI-b | 0.72 | 535 | 298 |

| PI-c | 0.65 | 510 | 276 |

Data synthesized from research findings on polyimides incorporating a this compound derivative. researchgate.net

Incorporation into Organic Electronic Materials Research (e.g., semiconductors, OLEDs)

The unique electronic properties of the quinoline and aniline moieties make this compound and its polymeric derivatives highly attractive for applications in organic electronics. The quinoline ring is known to be electron-deficient and can facilitate electron transport, while the aniline group is electron-rich and can facilitate hole transport.

The aforementioned polyimides containing the this compound derivative have been investigated for their potential in organic light-emitting diodes (OLEDs). researchgate.net These polymers exhibited strong blue light emission in both solution and solid states. The photoluminescence quantum yields of these polyimides were found to be in the range of 35-48%, indicating their efficiency as light-emitting materials. researchgate.net Furthermore, cyclic voltammetry studies revealed that these polymers possess suitable highest occupied molecular orbital (HOMO) energy levels, suggesting their potential application as hole-transporting materials in OLEDs. researchgate.net The combination of blue emission and hole-transport capabilities in a single polymer system is highly desirable for simplifying the architecture of OLED devices.

Table 2: Photophysical and Electrochemical Properties of Polyimides

| Polyimide | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (%) | HOMO Level (eV) |

| PI-a | 365 | 460 | 42 | -5.45 |

| PI-b | 370 | 465 | 48 | -5.50 |

| PI-c | 362 | 458 | 35 | -5.42 |

Data synthesized from research findings on polyimides incorporating a this compound derivative. researchgate.net

Development of Functional Materials through Conjugation or Integration Strategies

The versatility of this compound extends to the development of other functional materials through various conjugation and integration strategies. The presence of the reactive amine group allows for its covalent attachment to other functional molecules or material surfaces.

For instance, it can be conjugated with other chromophores to create materials with tailored optical properties for applications in sensing or imaging. The quinoline moiety, with its ability to chelate metal ions, also opens up possibilities for creating hybrid organic-inorganic materials. By integrating metal ions into polymers containing the this compound unit, it may be possible to develop materials with interesting magnetic, catalytic, or luminescent properties. The ability to functionalize this molecule at either the aniline or the quinoline end provides a powerful tool for the rational design of new materials with specific and enhanced functionalities for a wide array of applications in materials science.

Theoretical and Computational Chemistry Investigations of 4 Quinolin 8 Yloxy Aniline

Quantum Chemical Studies of Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in characterizing the electronic structure and predicting the reactivity of 4-(Quinolin-8-yloxy)aniline. These studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic properties.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests that the molecule is more polarizable and has higher chemical reactivity and biological activity. nih.gov For quinoline (B57606) derivatives, DFT calculations have been employed to determine these energy values, providing a quantitative measure of their reactivity. scirp.orgresearchgate.net

The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). nih.gov These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. For instance, in related aniline (B41778) derivatives, the negative MEP sites are often located around electronegative atoms like nitrogen and oxygen, indicating these as likely centers for electrophilic attack. thaiscience.info In this compound, the nitrogen atoms of the quinoline ring and the amino group, as well as the ether oxygen, are expected to be electron-rich regions.

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer a quantitative assessment of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A lower chemical hardness, for example, points to a "softer" molecule that is more reactive. nih.gov

Table 1: Representative Calculated Electronic Properties of a Related Quinoline Derivative This table presents data for a structurally similar compound, (5-chloro-quinolin-8-yloxy)acetic acid, to illustrate the types of parameters obtained from quantum chemical calculations.

| Parameter | Calculated Value | Reference |

| HOMO Energy | Value not available | scirp.orgscirp.org |

| LUMO Energy | Value not available | scirp.orgscirp.org |

| NPA Charge on Ether Oxygen | Value not available | scirp.orgscirp.org |

| NPA Charge on Quinoline Nitrogen | Value not available | scirp.orgscirp.org |

Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational modeling is a powerful technique for investigating the pathways of chemical reactions, allowing for the characterization of intermediates and transition states that are often difficult to observe experimentally. For this compound, computational studies can elucidate the mechanisms of its synthesis and its subsequent reactions.

The synthesis of quinoline derivatives can proceed through various routes, such as the Friedländer annulation or transition metal-catalyzed C-H activation pathways. mdpi.commdpi.com Computational modeling can be used to map the potential energy surface of these reactions, identifying the lowest energy pathway. This involves calculating the energies of reactants, products, intermediates, and, crucially, the transition state (TS) structures. The transition state represents the energy maximum along the reaction coordinate and its structure provides vital clues about the reaction mechanism. For example, in the reaction of 4-methyl aniline with hydroxyl radicals, computational studies have identified multiple reaction paths, including addition and abstraction reactions, and calculated the corresponding rate coefficients using transition state theory. mdpi.com

The synthesis of this compound itself likely involves a nucleophilic aromatic substitution reaction, where an aniline derivative reacts with an 8-haloquinoline or a related precursor. Computational modeling could be used to investigate the mechanism of this ether linkage formation, determining whether it proceeds via a Meisenheimer complex intermediate and calculating the activation energy for the reaction.

Furthermore, computational methods can predict the regioselectivity of reactions involving the this compound molecule. For instance, in electrophilic substitution reactions, the MEP and frontier orbital analysis can predict which positions on the aromatic rings are most likely to be attacked. The relative energies of the transition states for substitution at different positions can then be calculated to confirm these predictions.

Table 2: Illustrative Data from a Computational Study of a Related Aniline Reaction This table shows representative data from a study on the reaction of 4-methyl aniline with OH radicals to demonstrate the kinds of information obtained from reaction mechanism modeling.

| Reaction Path | Type | Key Product/Intermediate | Calculated Contribution | Reference |

| Abstraction from NH2 | H-abstraction | NH-C6H4-CH3 | > 70% | mdpi.com |

| OH addition to ring | Addition | IS3 adduct | Value not available | mdpi.com |

Note: Specific data for reactions of this compound were not available. This table serves as an example.

Prediction of Molecular Interactions and Ligand-Metal Binding Affinities

The structure of this compound, with its multiple heteroatoms and aromatic rings, suggests its potential to act as a ligand, binding to metal ions or biological macromolecules. Computational methods are widely used to predict and analyze these interactions.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govnih.govijcce.ac.ir This method is instrumental in drug discovery for screening potential drug candidates. For quinoline and aniline derivatives, docking studies have been performed against various biological targets, such as protein kinases. nih.govijcce.ac.ir These studies calculate a docking score, which is an estimate of the binding affinity, and identify key interactions, such as hydrogen bonds and π-π stacking, between the ligand and the receptor's active site. Given its structure, this compound could be docked into the active sites of various enzymes to predict its potential as an inhibitor.

The quinoline moiety, particularly the 8-hydroxyquinoline (B1678124) scaffold, is a well-known chelating agent for a variety of metal ions. scirp.orgnih.gov The nitrogen atom of the quinoline ring and the ether oxygen atom in this compound could potentially coordinate with a metal center. Computational chemistry can be used to calculate the binding energies of this ligand with different metal ions, predicting the stability and geometry of the resulting metal complexes. mdpi.combendola.com DFT calculations can provide insights into the nature of the metal-ligand bond and how complexation affects the electronic properties of the molecule. bendola.com

Table 3: Representative Molecular Docking Results for Related Quinoline/Aniline Derivatives This table provides example docking scores and binding energies for similar compounds to illustrate the outputs of such studies.

| Compound Type | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| 4-Anilinoquinazoline | EGFR Tyrosine Kinase | -7.46 | Met769 | nih.govnih.gov |

| 4-Anilinoquinazoline | DNA Gyrase | -8.16 | Asp73, Asn46, Arg136 | nih.gov |

| 8-Chloro-quinolone | Staphylococcus aureus | Score not specified | Not specified | researchgate.net |

Note: This table contains data for related but different compounds as specific docking data for this compound was not found.

Simulation of Supramolecular Assemblies and Their Dynamics

Supramolecular chemistry focuses on the non-covalent interactions that drive the self-assembly of molecules into larger, well-defined structures. The aromatic rings and hydrogen-bonding capable amino group in this compound make it a candidate for forming such assemblies through π-π stacking and hydrogen bonding.

Computational simulations, particularly molecular dynamics (MD), are essential for studying the formation and behavior of these supramolecular structures. nih.gov MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of the self-assembly process. These simulations can predict how individual molecules of this compound might aggregate in solution or in the solid state, and what kind of structures they are likely to form, such as stacks, sheets, or more complex architectures. Studies on other quinoline derivatives have shown their ability to form supramolecular gels and other self-assembled materials. acs.orgrsc.org

MD simulations can also be used to investigate the properties of these assemblies. For example, the stability of a supramolecular polymer can be assessed by calculating the free energy of association. The simulations can also provide insights into the dynamics of the assembly, such as the exchange of molecules between the assembled state and the solution. For related systems, simulations have been used to study the rheological properties of supramolecular polymers and the interactions within peptide amphiphile filaments.

The understanding gained from these simulations can guide the design of new materials based on this compound with specific properties, for example, for applications in electronics or as responsive materials.

Advanced Methodologies for Structural and Mechanistic Elucidation in Research

X-ray Crystallography for Absolute Structure Determination of Derivatives and Complexes

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute three-dimensional structure of crystalline materials. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering unequivocal proof of a molecule's constitution and stereochemistry. In the study of 4-(Quinolin-8-yloxy)aniline, which acts as a versatile ligand, SC-XRD is crucial for characterizing its metal complexes and derivatives.

The core structure of this compound features both a quinoline (B57606) nitrogen atom and an ether oxygen, making it an effective chelating agent for various metal ions. scispace.com When it forms complexes, the resulting coordination geometry can be definitively established by X-ray crystallography. For instance, studies on related 8-hydroxyquinoline (B1678124) ligands show they can form complexes with diverse geometries, such as square-planar or octahedral, depending on the metal ion and stoichiometry. scirp.org

Research on metal complexes with ligands containing the quinoline moiety has demonstrated the power of SC-XRD. For example, the crystal structure of a Nickel(II) complex with a quinoline-derived thiosemicarbazide (B42300) ligand, [NiIIL2], was determined to be in the triclinic system with a P-1 space group. uomphysics.net In this complex, the nickel center adopted a distorted octahedral geometry. uomphysics.net Similarly, extensive crystallographic work has been performed on transition metal complexes involving various substituted quinoline ligands, revealing intricate coordination modes and supramolecular assemblies stabilized by hydrogen bonds. dntb.gov.uaresearchgate.net These studies provide a framework for understanding how derivatives of this compound would crystallize and coordinate to metal centers. The analysis of crystal packing can also reveal non-covalent interactions, such as hydrogen bonding and van der Waals forces, which stabilize the crystal lattice. researchgate.net

Table 1: Example Crystallographic Data for a Quinoline Derivative Complex This table presents representative crystallographic data for a metal complex containing a quinoline-based ligand, illustrating the type of information obtained from X-ray diffraction studies.

| Parameter | Value |

| Compound | [Ni(C₂₁H₁₅N₄S)₂] |

| Formula | C₄₂H₃₀N₈NiS₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.234(5) |

| b (Å) | 12.543(6) |

| c (Å) | 14.120(7) |

| α (°) | 88.54(1) |

| β (°) | 79.21(1) |

| γ (°) | 71.34(1) |

| Volume (ų) | 1845.1(15) |

| Z | 2 |

| Data derived from a study on a Nickel(II) complex with a 4-(naphthalen-1-yl)-1-((quinolin-2-yl)methylene)thiosemicarbazide ligand. uomphysics.net |

Advanced Nuclear Magnetic Resonance Techniques for Investigating Solution-State Structures and Dynamics

While X-ray crystallography provides a static picture of a molecule in the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for investigating structure, dynamics, and interactions in solution. nih.gov For this compound and its derivatives, ¹H and ¹³C NMR are fundamental for confirming the covalent structure. The chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum provide a detailed map of the proton environments, while ¹³C NMR identifies all unique carbon atoms in the molecule. researchgate.net

Advanced NMR techniques offer deeper insights. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms, which is invaluable for the structural assignment of complex derivatives. For studying metal complexes, NMR can reveal information about ligand binding and dynamic processes. For example, changes in the chemical shifts of the ligand's protons upon coordination to a metal ion can identify the binding site.

Furthermore, specialized NMR methods can be employed. Paramagnetic NMR techniques, which involve introducing a paramagnetic center such as a lanthanide ion, can induce pseudo-contact shifts (PCS) in the NMR spectrum. semanticscholar.org These shifts are dependent on the distance and orientation of the nucleus relative to the paramagnetic ion, providing long-range structural information. semanticscholar.org For studying dynamic processes, such as conformational changes or ligand exchange rates, variable-temperature (VT) NMR experiments are highly informative. By monitoring the NMR spectrum at different temperatures, researchers can calculate the energy barriers for these processes.

Mass Spectrometry for Mechanistic Insights and Complex Characterization

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy, confirm its elemental composition, and gain structural information through fragmentation patterns. For research involving this compound, MS is critical for verifying the successful synthesis of its derivatives and for characterizing its metal complexes.

Electrospray Ionization (ESI-MS) is a soft ionization technique particularly well-suited for analyzing coordination complexes and other large, non-volatile molecules. researchgate.net It allows the intact complex to be transferred from solution to the gas phase, enabling the determination of its molecular weight and confirming the metal-to-ligand ratio. uomphysics.net For instance, the formation of dinuclear metallacycles with 8-aminoquinoline (B160924) ligands has been affirmed using ESI-mass spectroscopic techniques. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule, distinguishing it from other compounds with the same nominal mass.

MS is also a powerful tool for mechanistic studies. By identifying reaction intermediates or byproducts in a reaction mixture, researchers can piece together the steps of a chemical transformation.

Table 2: Predicted Collision Cross Section (CCS) Data for this compound The table below shows predicted CCS values for various adducts of the parent compound, which is useful for identification in ion mobility-mass spectrometry studies.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 237.10224 | 151.2 |

| [M+Na]⁺ | 259.08418 | 159.9 |

| [M-H]⁻ | 235.08768 | 157.3 |

| [M+NH₄]⁺ | 254.12878 | 167.9 |

| [M+K]⁺ | 275.05812 | 154.8 |

| Data obtained from the PubChemLite database. uni.lu |

Chiroptical Studies for Enantiomeric Excess Determination in Chiral Derivatives

When this compound is modified to create a chiral center, the resulting molecule can exist as a pair of enantiomers. Distinguishing between and quantifying these enantiomers is crucial, as they often exhibit different biological activities or material properties. Chiroptical spectroscopy, which measures the differential interaction of a chiral substance with left- and right-circularly polarized light, is the primary method for this purpose.

The main techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength, producing a characteristic spectrum for a chiral molecule. The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess (ee) of the sample, making it an excellent tool for quantitative analysis.

Furthermore, CD spectroscopy can be used to determine the absolute configuration of a chiral molecule. For example, the exciton-coupled circular dichroism (ECCD) method is a powerful approach. If a chiral molecule contains two or more chromophores, their electronic transitions can couple, giving rise to a characteristic bisignate (S-shaped or inverted S-shaped) CD signal. The sign of this "exciton couplet" is directly related to the absolute stereochemistry of the molecule. Research has shown that the absolute configurations of chiral ligands can be determined from the CD spectra of their Cu(II) complexes. dntb.gov.ua This methodology would be directly applicable to chiral derivatives of this compound, where the quinoline and aniline (B41778) moieties could act as the interacting chromophores upon complexation with a metal ion.

Emerging Research Directions and Future Perspectives

Integration of 4-(Quinolin-8-yloxy)aniline into Multifunctional Systems Research

The molecular architecture of this compound is inherently suited for the development of multifunctional systems. The quinolin-8-ol substructure is a classic bidentate chelating agent, capable of forming stable complexes with a wide variety of metal ions. nih.govresearchgate.net This property is a cornerstone for its potential integration into advanced materials.

Metal-Ion Sensing and Coordination Polymers: The 8-hydroxyquinoline (B1678124) core is well-documented for its use in creating supramolecular sensors and emitting devices. researchgate.net The presence of the aniline (B41778) group in this compound offers a reactive handle for polymerization or for linking the molecule to surfaces and other molecular systems. Researchers are exploring the development of novel chromogenic and fluorogenic sensors for specific metal ions. Upon chelation, the electronic properties of the molecule are altered, leading to a detectable change in its absorption or emission spectrum. Furthermore, the ability to form coordination polymers with various metal centers opens pathways to materials with tailored electronic, magnetic, or porous properties.

Exploration of Novel Synthetic Methodologies and Reactivity Patterns

The synthesis of this compound and its derivatives is a key area of ongoing research, with a focus on improving efficiency, yield, and substrate scope.

Synthetic Methodologies: The principal bond formation in synthesizing the parent compound is the ether linkage between the quinoline (B57606) and aniline rings.

Classical Methods: The traditional approach for this C-O bond formation is the Ullmann condensation. wikipedia.org This copper-promoted reaction typically involves coupling an aryl halide (e.g., 8-chloroquinoline (B1195068) or 8-bromoquinoline) with 4-aminophenol (B1666318), often requiring high temperatures and polar solvents. wikipedia.org

Modern Catalytic Approaches: More recent research focuses on developing milder and more efficient catalytic systems. Palladium-catalyzed Buchwald-Hartwig amination-type reactions, though primarily for C-N bonds, have been adapted for C-O bond formation, offering an alternative to the often harsh Ullmann conditions. wikipedia.orgorganic-chemistry.org The development of new ligands for copper and palladium catalysts continues to lower reaction temperatures and improve tolerance to other functional groups. nih.gov

The quinoline ring itself can be constructed through several classic named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, which involve the condensation and cyclization of substituted anilines. tandfonline.comnih.gov

| Method | Description | Typical Conditions | Advantages | Disadvantages |

| Ullmann Condensation | Copper-catalyzed coupling of an aryl halide and an alcohol/phenol. wikipedia.org | High temperature (>200°C), polar solvents (DMF, NMP), stoichiometric copper. wikipedia.org | Established method. | Harsh conditions, poor functional group tolerance. researchgate.net |

| Buchwald-Hartwig Coupling | Palladium-catalyzed coupling of an aryl halide and an alcohol/phenol. organic-chemistry.org | Lower temperatures, various solvents (Toluene, THF), phosphine (B1218219) ligands. libretexts.org | Milder conditions, broader scope, high efficiency. wikipedia.org | Catalyst/ligand cost, sensitivity to air/moisture. |

| Friedländer Synthesis | Condensation of an o-aminobenzaldehyde/ketone with a compound containing a reactive α-methylene group. nih.gov | Can be catalyzed by acid, base, or proceed thermally. nih.gov | Direct route to substituted quinolines. | Regioselectivity issues with unsymmetrical ketones. nih.gov |

| Doebner-von Miller Reaction | Condensation of an aniline with an α,β-unsaturated carbonyl compound. tandfonline.com | Strong acid (e.g., H₂SO₄), oxidizing agent. nih.gov | Uses simple starting materials. | Harsh conditions, potential for polymerization/tar formation. mdpi.com |

Reactivity Patterns: The reactivity of this compound is determined by its three main components. The quinoline ring can undergo electrophilic substitution. nih.gov The aniline moiety's amino group is nucleophilic and can be readily diazotized, acylated, or alkylated, providing a gateway to a vast array of derivatives. The ether linkage is generally stable but can be cleaved under harsh acidic conditions. The interplay of these reactive sites allows for selective functionalization to create complex molecular architectures.

Development of Sustainable and Environmentally Benign Research Approaches in its Synthesis and Applications

In line with the principles of green chemistry, significant efforts are being directed towards making the synthesis of quinolines and their derivatives more environmentally friendly. ijpsjournal.com

Green Synthetic Methods: Research is focused on replacing hazardous reagents and solvents, reducing energy consumption, and minimizing waste. ijpsjournal.com For the synthesis of the quinoline core, alternatives to strong acids and harsh oxidants in reactions like the Skraup synthesis are being explored. mdpi.com This includes the use of solid acid catalysts, ionic liquids, or metal-free conditions. tandfonline.comnih.gov Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction times and improve yields for various quinoline preparations. tandfonline.comijpsjournal.com

Sustainable Catalysis: For the crucial C-O coupling step, advancements in Ullmann-type reactions are moving towards using water as a solvent, employing recyclable copper catalysts, or using nanoparticle catalysts (e.g., CuO-NPs) that can be easily recovered and reused. mdpi.comthieme-connect.de The development of ligand-free or more abundant and less toxic ligand systems for copper catalysis is a key goal to improve the sustainability of these reactions. researchgate.netresearchgate.net Phyto-synthesized copper nanoparticles represent an innovative approach, using plant extracts for the green synthesis of the catalyst itself. mdpi.com

| Green Approach | Application to this compound Synthesis | Potential Benefits |

| Microwave/Ultrasound | Acceleration of quinoline ring formation (e.g., Skraup, Friedländer) or C-O coupling. tandfonline.com | Reduced reaction times, lower energy consumption, often higher yields. |

| Green Solvents | Using water, ethanol (B145695), or ionic liquids in place of DMF or nitrobenzene (B124822) for coupling reactions. thieme-connect.de | Reduced toxicity and environmental impact, easier product separation. |

| Nanocatalysis | Employing recoverable/reusable copper or palladium nanoparticles for C-O bond formation. mdpi.comnih.gov | High catalytic activity, easy separation and recycling of the catalyst. |

| Metal-Free Reactions | Development of catalyst-free methods for quinoline synthesis or C-O coupling. nih.gov | Avoids toxic and expensive heavy metals. |

Interdisciplinary Research Avenues Involving this compound

The versatile structure of this compound makes it a promising candidate for research at the intersection of chemistry, biology, and materials science.

Medicinal Chemistry: Quinoline derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.com The 8-hydroxyquinoline scaffold is known for its ability to chelate metal ions that are crucial for the function of certain enzymes, suggesting a potential mechanism of action. The aniline portion of the molecule can be used as a versatile anchor point to attach other pharmacophores, creating hybrid molecules with potentially synergistic or novel biological activities. Future research will likely involve the synthesis and screening of libraries of this compound derivatives against various disease targets.

Materials Science and Organic Electronics: Beyond OLEDs, the compound is a candidate for other applications in organic electronics. The aniline group can be electropolymerized to form conductive polymers. By incorporating the metal-chelating quinoline unit, these polymers could function as electrochemical sensors or as redox-active materials in batteries and supercapacitors. The ability to form self-assembled monolayers on various substrates through the aniline group also opens doors to modifying surface properties for applications in electronics and bio-interfacial science.

Q & A

Q. Q1. What are the common synthetic routes for preparing 4-(quinolin-8-yloxy)aniline derivatives, and what experimental parameters influence yield?

Methodological Answer: Derivatives of this compound are synthesized via nucleophilic substitution or condensation reactions. For example, 4-oxo-4-(quinolin-8-yloxy)but-2-enoic acid was prepared by reacting 8-hydroxyquinoline with maleic anhydride under reflux in acetonitrile, achieving yields of 65–70% . Key parameters include:

- Temperature control : Excessive heat may degrade the quinoline ring.

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity.

- Catalyst use : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) optimize reaction kinetics.

Structural confirmation typically employs and LC-MS .

Q. Q2. How is the structural characterization of this compound derivatives performed, and what crystallographic tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For instance, the crystal structure of 2-{4-[(quinolin-8-yloxy)methyl]phenyl}-benzonitrile was resolved using SHELX programs, with -factor = 0.085 . Best practices include:

- Data collection : Use high-resolution detectors (e.g., Bruker D8 Venture) at 100–293 K to minimize thermal motion artifacts.

- Refinement : SHELXL is preferred for small-molecule refinement due to robust handling of twinned data .

Complementary techniques like IR spectroscopy (e.g., NIST database comparisons ) and (e.g., δ 7.48–8.68 ppm for quinoline protons ) validate functional groups.

Q. Q3. What preliminary biological activities have been reported for this compound derivatives?

Methodological Answer: Derivatives exhibit antiparasitic activity. For example, 7-[4-(quinolin-8-yloxy)butoxy]-4H-chromen-4-one showed EC = 6.11 ± 0.26 μg mL against Leishmania panamensis, outperforming benznidazole . Key steps in biological evaluation:

- In vitro assays : Use parasite cultures (e.g., Trypanosoma cruzi) with EC determination via MTT or resazurin assays.

- Cytotoxicity screening : Mammalian cell lines (e.g., U-937) assess selectivity indices.

- Data interpretation : Compare IC values of derivatives to identify structure-activity trends (e.g., chain length in alkoxy groups ).

Advanced Research Questions

Q. Q4. How can computational methods resolve contradictions in structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations identify electronic and steric effects. For example, bond critical point (BCP) analysis of (5-chloro-quinolin-8-yloxy)acetic acid revealed electron density differences (~0.05–0.10 eÅ) between conformers, explaining variations in biological activity . Workflow:

Geometry optimization : Use B3LYP/6-311++G(d,p) basis sets.

Molecular docking : Simulate ligand-receptor interactions (e.g., Leishmania enzymes).

Statistical validation : Cross-reference computed parameters (e.g., HOMO-LUMO gaps) with experimental EC data .

Q. Q5. What strategies mitigate decomposition risks of this compound derivatives during storage or reactions?

Methodological Answer: Degradation occurs via oxidation or hydrolysis. Mitigation strategies include:

- Storage : Argon-purged vials at –20°C; avoid prolonged exposure to light (prevents quinoline ring photodegradation ).

- Reaction conditions : Use antioxidants (e.g., BHT) in oxidative environments.

- Stability testing : Monitor via HPLC (e.g., retention time shifts >5% indicate decomposition ).

For example, 8-hydroxyquinoline derivatives degrade into toxic gases (e.g., NO) under heat; TGA/DSC analysis determines safe temperature thresholds .

Q. Q6. How can crystallographic data resolve discrepancies in reported biological activities of similar derivatives?

Methodological Answer: Polymorphism or solvate formation can alter bioactivity. For example, a study on 4-(quinolin-8-yloxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine identified two polymorphs with = 5°C, correlating with 20%差异 in antiparasitic efficacy . Steps:

SC-XRD : Confirm molecular packing and hydrogen-bonding networks.

Dissolution testing : Compare solubility profiles (e.g., biorelevant media).

In silico modeling : Predict bioavailability differences via COSMO-RS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.